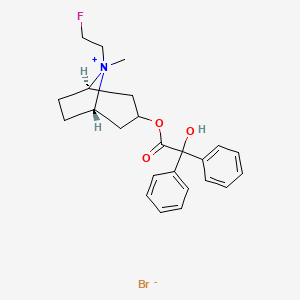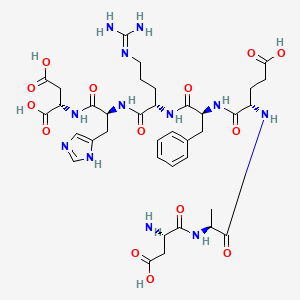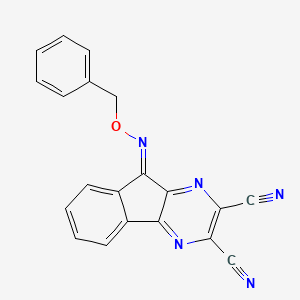
Flutropium bromide
Overview
Description
Flutropium bromide is an organic bromide salt of flutropium . It shows an anticholinergic effect and effectively suppresses spasms . It can be used for the research of asthma and chronic obstructive pulmonary disease .
Synthesis Analysis
The synthesis of Flutropium bromide has been discussed in a paper titled "Synthesis of the bronchospasmolytic agent flutropium bromide and of some homologous and configuration isomeric compounds" .Molecular Structure Analysis
The molecular formula of Flutropium bromide is C24H29BrFNO3 . The molecular weight is 478.39 . The SMILES representation is FCCN@@+C@HC2)[C@H]1C[C@@H]2OC(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)=O.[Br-] .Scientific Research Applications
Muscarinic Antagonist
- Scientific Field: Pharmacology
- Summary of the Application: Flutropium bromide is a muscarinic antagonist . This means it binds to but does not activate muscarinic cholinergic receptors, thereby blocking the actions of endogenous acetylcholine or exogenous agonists .
- Methods of Application: The specific methods of application can vary, but in general, muscarinic antagonists like Flutropium bromide are administered as drugs .
- Results or Outcomes: The use of Flutropium bromide as a muscarinic antagonist can help in the treatment of conditions like chronic obstructive pulmonary disease (COPD), where it can alleviate dyspnea and improve exercise tolerance .
Anti-Asthmatic Drug
- Scientific Field: Pulmonology
- Summary of the Application: Flutropium bromide is used as an anti-asthmatic drug . It is effective in suppressing spasms and can be used for the research of asthma .
- Methods of Application: Flutropium bromide is administered in the form of inhalation for treating asthma . It is more efficient when used in combination with other anti-asthma drugs .
- Results or Outcomes: The use of Flutropium bromide in asthma treatment has shown to provide efficient bronchodilation .
Antispasmodic Drug
- Scientific Field: Gastroenterology
- Summary of the Application: Flutropium bromide is used as an antispasmodic drug . It suppresses spasms, which are usually caused by smooth muscle contraction, especially in tubular organs .
- Methods of Application: The specific methods of application can vary, but in general, antispasmodic drugs like Flutropium bromide are administered as drugs .
- Results or Outcomes: The use of Flutropium bromide as an antispasmodic drug can help prevent spasms of the stomach, intestine, or urinary bladder .
In Vitro Experiments
- Scientific Field: Pharmacology
- Summary of the Application: Flutropium bromide has been found to be more effective than atropine in in vitro experiments .
- Methods of Application: The specific methods of application can vary, but in general, Flutropium bromide is used in a controlled laboratory setting for these experiments .
- Results or Outcomes: The use of Flutropium bromide in in vitro experiments has shown it to be more effective than atropine .
In Vivo Experiments
- Scientific Field: Pharmacology
- Summary of the Application: Flutropium bromide has been used in in vivo experiments, specifically in guinea pigs .
- Methods of Application: In these experiments, Flutropium bromide was administered through a single inhalation .
- Results or Outcomes: The use of Flutropium bromide in in vivo experiments has shown it to inhibit acetylcholine-induced bronchoconstriction without changing the fall in blood pressure in guinea pigs .
Inhibition of Histamine Release
- Scientific Field: Immunology
- Summary of the Application: Flutropium bromide has been found to inhibit the release of histamine from isolated rat mast cells stimulated by antigen .
- Methods of Application: The specific methods of application can vary, but in general, Flutropium bromide is used in a controlled laboratory setting for these experiments .
- Results or Outcomes: The use of Flutropium bromide in these experiments has shown an inhibitory action on the 48 hours homologous PCA in guinea pigs .
Interference with Anaphylactic Reaction
- Scientific Field: Immunology
- Summary of the Application: Flutropium bromide may interfere with the anaphylactic reaction in a certain dose range in vitro .
- Methods of Application: The specific methods of application can vary, but in general, Flutropium bromide is used in a controlled laboratory setting for these experiments .
- Results or Outcomes: The use of Flutropium bromide in these experiments has shown it to be more effective than atropine .
properties
IUPAC Name |
[(1S,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1/t20-,21+,22?,26?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZASGZEHGWQM-QCERWEEGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048655 | |
| Record name | Flutropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flutropium bromide | |
CAS RN |
63516-07-4 | |
| Record name | Flutropium bromide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063516074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTROPIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3V6HB0M57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one](/img/structure/B1673417.png)
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)



![4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B1673426.png)
![4-(7,7,10,10-Tetramethyl-5-propyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B1673427.png)
![4-((4'-(Aminomethyl)-[1,1'-biphenyl]-3-yl)oxy)pyrimidine-2-carbonitrile](/img/structure/B1673428.png)





